molecular formula C14H14N4O B13752728 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline CAS No. 114480-41-0

2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline

Cat. No.: B13752728
CAS No.: 114480-41-0
M. Wt: 254.29 g/mol
InChI Key: QOLZAUZEILFMLZ-UHFFFAOYSA-N
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Description

2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C14H14N4O. It is a heterocyclic aromatic amine that has been studied for its mutagenic and carcinogenic properties. This compound is known to be formed during the cooking of meat and fish at high temperatures, making it a subject of interest in food safety and cancer research .

Preparation Methods

The synthesis of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline typically involves the reaction of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline involves its metabolic activation to form DNA adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA .

Comparison with Similar Compounds

2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is similar to other heterocyclic aromatic amines such as:

  • 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ)
  • 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline (MeIQx)
  • 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ)

Compared to these compounds, this compound has unique acetylation at the amino group, which influences its reactivity and biological effects .

Properties

CAS No.

114480-41-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(3,4-dimethylimidazo[4,5-f]quinolin-2-yl)acetamide

InChI

InChI=1S/C14H14N4O/c1-8-7-11-10(5-4-6-15-11)12-13(8)18(3)14(17-12)16-9(2)19/h4-7H,1-3H3,(H,16,17,19)

InChI Key

QOLZAUZEILFMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)NC(=O)C)C

Origin of Product

United States

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